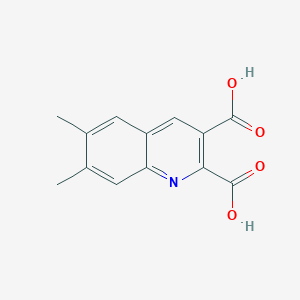

6,7-Dimethylquinoline-2,3-dicarboxylic acid

Übersicht

Beschreibung

6,7-Dimethylquinoline-2,3-dicarboxylic acid is a heterocyclic compound with the molecular formula C13H11NO4 and a molecular weight of 245.23 g/mol . This compound is part of the quinoline family, which is known for its diverse applications in various fields such as medicinal chemistry, organic synthesis, and material science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dimethylquinoline-2,3-dicarboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3-dimethylquinoline with maleic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and optimized reaction conditions to ensure high yield and purity of the final product. The reaction mixture is typically subjected to continuous stirring and controlled temperature to facilitate the formation of the desired compound .

Analyse Chemischer Reaktionen

Hydrolysis of Carboxylic Acid Derivatives

The compound’s carboxyl groups participate in hydrolysis under acidic or alkaline conditions. For example:

-

Ester Hydrolysis : Under basic conditions (e.g., aqueous NaOH), the ethyl ester derivatives (e.g., 6,7-dimethylquinoline-2,3-dicarboxylic acid diethyl ester) undergo saponification to yield the free dicarboxylic acid .

| Reaction Type | Conditions | Product | Yield* |

|---|---|---|---|

| Ester hydrolysis | 30% H₂O₂, KOH, 75–80°C | Dicarboxylic acid | ~95% |

*Yields vary based on substitution patterns and reaction optimization.

Coordination Chemistry

The nitrogen atom in the quinoline ring and carboxylate oxygen atoms enable coordination with transition metals. For instance:

-

Metal Complex Formation : Reacts with Cu(II) or Fe(III) salts in aqueous ethanol to form stable chelates. These complexes are studied for catalytic and material science applications.

Example :

(L = deprotonated ligand).

Electrophilic Aromatic Substitution

The electron-rich quinoline ring undergoes electrophilic substitution. Methyl groups at positions 6 and 7 direct incoming electrophiles to specific sites:

| Electrophile | Position | Product | Conditions |

|---|---|---|---|

| Nitration (HNO₃) | 5 or 8 | Nitro derivatives | H₂SO₄, 0–5°C |

| Sulfonation (SO₃) | 5 | Sulfonic acid derivative | Fuming H₂SO₄, 50°C |

Decarboxylation and Cyclization

Heating the dicarboxylic acid induces decarboxylation. Following Blanc’s Rule, it forms a cyclic anhydride or ketone depending on substituent positions :

Key Pathway :

Nucleophilic Acyl Substitution

The carboxylic acid reacts with nucleophiles (e.g., amines, alcohols) to form derivatives:

| Reaction | Reagent | Product | Application |

|---|---|---|---|

| Amidation | NH₃ or RNH₂ | Diamide | Drug intermediates |

| Esterification | ROH, H⁺ | Diesters | Polymer precursors |

Example : Reaction with methanol/H₂SO₄ produces dimethyl esters, used in synthetic workflows .

Oxidation and Reduction

-

Oxidation : The quinoline ring resists further oxidation under mild conditions, but strong oxidants (e.g., KMnO₄) cleave the ring .

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the aromatic ring to a tetrahydroquinoline derivative.

Biological Interactions

While not its primary application, preliminary studies suggest interactions with:

Wissenschaftliche Forschungsanwendungen

Chemistry

6,7-Dimethylquinoline-2,3-dicarboxylic acid serves as a crucial building block in organic synthesis. It is utilized in:

- Ligand Formation: Acts as a ligand in coordination chemistry, facilitating the formation of metal complexes.

- Synthesis of Quinoline Derivatives: Its structural properties allow for various substitution reactions leading to diverse quinoline derivatives.

Biology

Research indicates that this compound exhibits notable biological activities:

- Antimicrobial Properties: Demonstrated effectiveness against various pathogens by inhibiting microbial enzyme activity.

-

Anticancer Activity: In vitro studies have shown that it possesses cytotoxic effects on several cancer cell lines. For instance:

Cell Line IC50 (μM) Effectiveness A549 14.53 Moderate MCF-7 20.00 Moderate K562 32.47 Moderate B16F10 28.00 Moderate

The observed IC50 values indicate a dose-dependent cytotoxicity against these cancer cells .

Medicine

The compound is under investigation for its potential therapeutic applications:

- Enzyme Inhibition: It may inhibit enzymes involved in cancer proliferation and microbial growth.

- Receptor Modulation: Potential to bind to specific receptors influencing critical biological pathways.

Industrial Applications

This compound finds utility in various industrial processes:

- Dyes and Pigments Production: Used in synthesizing colorants due to its stable chemical structure.

- Chemical Manufacturing: Acts as an intermediate in producing other valuable chemicals.

Case Studies and Research Findings

Recent studies have explored the compound's potential as a therapeutic agent:

- Antimicrobial Activity Study : Research demonstrated that this compound effectively inhibited the growth of bacteria such as E. coli and S. aureus.

- Cancer Cell Line Testing : In vitro tests revealed moderate efficacy against lung adenocarcinoma and breast cancer cell lines.

These findings underscore the compound's versatility and potential in both academic research and industrial applications.

Wirkmechanismus

The mechanism of action of 6,7-Dimethylquinoline-2,3-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the nature of the compound’s interactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 6,7-Dimethylquinoline-3-carboxylic acid

- 5,7-Dimethylquinoline-3-carboxylic acid

- 2,7,8-Trimethylquinoline-3-carboxylic acid

- Quinoline-2,3-dicarboxylic acid

- Quinaldic acid

Uniqueness

6,7-Dimethylquinoline-2,3-dicarboxylic acid is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biologische Aktivität

6,7-Dimethylquinoline-2,3-dicarboxylic acid (DMQDA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological properties of DMQDA, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is . Its unique structure features two carboxylic acid groups at the 2 and 3 positions of the quinoline ring, along with methyl substituents at the 6 and 7 positions. This configuration contributes to its chemical reactivity and biological properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 245.23 g/mol |

| Functional Groups | Carboxylic acids |

| Quinoline Derivative | Yes |

The biological activity of DMQDA is attributed to its ability to interact with various molecular targets. It has been shown to modulate enzyme activity and receptor interactions, which can lead to significant biological effects. The compound's mechanism includes:

- Enzyme Inhibition : DMQDA may inhibit enzymes involved in microbial growth, contributing to its antimicrobial properties.

- Receptor Modulation : It can bind to specific receptors, potentially influencing signal transduction pathways that are crucial for cancer cell proliferation and survival.

Antimicrobial Properties

Research indicates that DMQDA exhibits notable antimicrobial activity against a variety of pathogens. The compound's effectiveness can be attributed to its ability to disrupt microbial cell functions through enzyme inhibition.

Anticancer Activity

In vitro studies have demonstrated that DMQDA possesses anticancer properties. For instance, it has shown moderate inhibitory effects on several cancer cell lines:

- Cell Lines Tested : A549 (lung adenocarcinoma), MCF-7 (breast cancer), K562 (erythroleukemia), and B16F10 (melanoma).

- IC50 Values : The IC50 values for DMQDA against these cancer cells ranged from 14.53 μM to 32.47 μM, indicating a dose-dependent cytotoxicity.

Table 1: Anticancer Activity of DMQDA

| Cell Line | IC50 (μM) | Effectiveness |

|---|---|---|

| A549 | 14.53 | Moderate |

| MCF-7 | 20.00 | Moderate |

| K562 | 32.47 | Moderate |

| B16F10 | 28.00 | Moderate |

Comparative Analysis with Similar Compounds

DMQDA shares structural similarities with other quinoline derivatives but possesses unique properties due to its specific substitution pattern. Below is a comparison with other related compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 6,7-Dimethylquinoline-3-carboxylic acid | Lacks one methyl group compared to DMQDA | |

| Quinoline-2,3-dicarboxylic acid | Simpler structure with fewer functional groups | |

| Quinaldic acid | Contains only one carboxylic group |

Case Studies and Research Findings

- Study on Antitumor Activity : A recent study evaluated the antitumor efficacy of DMQDA in combination with metal complexes. The results indicated that DMQDA enhances the cytotoxic effects of copper complexes against various cancer cell lines, suggesting potential for synergistic therapeutic strategies .

- Microbial Inhibition Study : Another investigation focused on the antimicrobial properties of DMQDA against clinical isolates of bacteria. The compound demonstrated significant inhibitory effects, particularly against Gram-positive bacteria .

Eigenschaften

IUPAC Name |

6,7-dimethylquinoline-2,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO4/c1-6-3-8-5-9(12(15)16)11(13(17)18)14-10(8)4-7(6)2/h3-5H,1-2H3,(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGAHTWZHTMWMSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC(=C(N=C2C=C1C)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10589119 | |

| Record name | 6,7-Dimethylquinoline-2,3-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10589119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

948294-45-9 | |

| Record name | 6,7-Dimethylquinoline-2,3-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10589119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.